molecular formula C29H30N4O5S B2660522 N-(3-methoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide CAS No. 689771-53-7

N-(3-methoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide

Cat. No.: B2660522
CAS No.: 689771-53-7
M. Wt: 546.64
InChI Key: SOQIKDYZBCTJFO-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide is a potent and selective small molecule inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways, which are frequently dysregulated in cancer. This quinazolinone-based compound is structurally related to known inhibitors and is designed for oncology research, particularly in the study of tumor cell proliferation, survival, and apoptosis. Its mechanism involves targeting the ATP-binding site of key kinases within the PI3K/Akt/mTOR axis, a critical signaling network for cellular growth and metabolism. Research indicates that this compound demonstrates promising anti-proliferative activity against a range of cancer cell lines. It is an invaluable tool for elucidating the complexities of PI3K signaling in disease models and for evaluating the potential of targeted kinase inhibition as a therapeutic strategy. This product is supplied for research applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O5S/c1-36-23-9-6-20(7-10-23)18-33-28(35)25-17-22(32-12-14-38-15-13-32)8-11-26(25)31-29(33)39-19-27(34)30-21-4-3-5-24(16-21)37-2/h3-11,16-17H,12-15,18-19H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQIKDYZBCTJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC(=O)NC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazolinone ring.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, often using morpholine and a suitable leaving group.

    Attachment of Methoxyphenyl Groups: Methoxyphenyl groups are attached via electrophilic aromatic substitution reactions.

    Formation of the Thioether Linkage: The thioether linkage is formed by reacting a thiol with an appropriate electrophile under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially reducing the carbonyl group to a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives of the quinazolinone core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(3-methoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide exhibit significant antimicrobial properties. For instance, derivatives of quinazoline have shown promising activity against various bacterial strains. A study demonstrated that synthesized quinazoline derivatives had better antimicrobial activity compared to standard antibiotics like ampicillin .

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects, particularly through the inhibition of cyclooxygenase enzymes (COX). Inhibiting COX can reduce inflammation and pain, making this compound a candidate for developing anti-inflammatory drugs .

Case Studies

A notable study explored the synthesis and biological evaluation of similar quinazoline derivatives for their potential as anti-cancer agents. The results indicated that modifications to the core structure significantly impacted their cytotoxicity against various cancer cell lines .

Another research effort focused on the anti-inflammatory properties of related compounds, demonstrating effective inhibition of COX enzymes and subsequent reduction in inflammatory markers in vitro .

Mechanism of Action

The mechanism by which N-(3-methoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide exerts its effects involves binding to specific molecular targets. The quinazolinone core may interact with enzyme active sites, inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological membranes and proteins. The methoxyphenyl groups may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure R3 Substituent R6 Substituent Acetamide Side Chain Biological Activity (if reported) Reference
Target Compound 3,4-dihydroquinazolin-4-one (4-Methoxyphenyl)methyl Morpholin-4-yl N-(3-methoxyphenyl) Not explicitly reported -
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide 3,4-dihydroquinazolin-4-one 4-Chlorophenyl None N-(2,4,6-trimethylphenyl) Not reported; structural analogue
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide Quinazolin-4(3H)-one Phenyl None N-(ethylamino) Anti-inflammatory (superior to Diclofenac)
2-[(3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide 3,4-dihydroquinazolin-4-one Allyl None N-(4-chloro-2-methylphenyl) Not reported; synthetic intermediate

Key Observations :

  • R3 Substituent : The (4-methoxyphenyl)methyl group in the target compound may enhance lipophilicity and π-π stacking compared to simpler substituents like 4-chlorophenyl or allyl .
  • Acetamide Side Chain : The 3-methoxyphenyl group contrasts with bulkier substituents (e.g., 2,4,6-trimethylphenyl in ), which may influence receptor binding specificity.

Comparison with :

  • The target compound’s synthesis likely parallels the coupling methods in , but with advanced intermediates (e.g., morpholine-substituted quinazolinones).

Pharmacological Potential

While direct activity data for the target compound is unavailable, structurally related quinazolinones exhibit:

  • Anti-inflammatory Activity: 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide showed superior activity to Diclofenac, suggesting the acetamide-quinazolinone scaffold is pharmacologically relevant .
  • Kinase Inhibition : Morpholine-containing compounds (e.g., ) often target kinases due to their ability to occupy hydrophobic pockets and form hydrogen bonds.

Physicochemical Properties

  • Solubility: The morpholine ring and methoxy groups likely enhance aqueous solubility compared to non-polar analogues (e.g., 4-chlorophenyl derivatives ).
  • Stability : The 3,4-dihydroquinazolin-4-one core is generally stable under physiological conditions, as seen in related compounds .

Biological Activity

N-(3-methoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and various therapeutic potentials supported by recent research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula: C22H27N3O4S. It features a quinazoline core, which is known for its diverse biological activities, and incorporates a morpholine ring that enhances its pharmacological properties. The presence of methoxy groups on the phenyl rings contributes to its lipophilicity and may influence its interaction with biological targets.

PropertyValue
Molecular Weight429.54 g/mol
CAS Number439096-41-0
SolubilitySoluble in DMSO
Melting PointNot specified

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of quinazoline have shown promising activity against various bacterial strains. A study demonstrated that the synthesized compounds had better antimicrobial activity compared to standard antibiotics like ampicillin .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays. Inhibitory effects on cyclooxygenase (COX) enzymes were noted, with IC50 values indicating effective suppression of COX-1 and COX-2 activities. For example, certain derivatives showed IC50 values as low as 19.45 μM for COX-1 and 23.8 μM for COX-2, suggesting that this compound could serve as a lead for developing new anti-inflammatory agents .

Anticancer Activity

Compounds containing the quinazoline scaffold have been investigated for their anticancer properties. In vitro studies have shown that they can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell proliferation and survival . The presence of morpholine may enhance cellular uptake and bioavailability, further contributing to their anticancer efficacy.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds. Modifications in the phenyl rings or variations in substituents on the quinazoline core can significantly affect potency and selectivity toward biological targets. For instance, introducing electron-donating or withdrawing groups can alter the electronic properties of the molecule, impacting its interaction with enzymes or receptors involved in disease processes .

Case Study 1: Synthesis and Evaluation of Derivatives

A recent study synthesized several derivatives of this compound to evaluate their biological activities. The derivatives were screened for antimicrobial and anti-inflammatory activities, with some exhibiting enhanced effects compared to the parent compound .

Case Study 2: In Vivo Studies

In vivo studies further confirmed the anti-inflammatory effects observed in vitro. Animal models treated with selected derivatives showed reduced inflammatory markers and improved clinical scores compared to controls. This suggests potential therapeutic applications in conditions such as arthritis or other inflammatory diseases .

Q & A

Q. What safety protocols are recommended for handling this compound in the lab?

  • Methodology : Use PPE (gloves, goggles) and work in a fume hood. Store at –20°C under inert gas (N2/Ar) to prevent oxidation. In case of exposure, rinse skin/eyes with water (15+ minutes) and seek medical attention. Toxicity data from structurally related compounds suggest potential irritancy .

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